4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid
Description
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid is a heterocyclic compound featuring a benzofuropyrimidine core fused with a butanoic acid moiety via an amino linkage. The benzofuropyrimidine scaffold is a bicyclic system combining benzofuran and pyrimidine rings, which are known for their electronic and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-11(19)6-3-7-15-14-13-12(16-8-17-14)9-4-1-2-5-10(9)20-13/h1-2,4-5,8H,3,6-7H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFYOAMVDJFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Pyrimidine Ring Formation: The benzofuran intermediate is then subjected to a condensation reaction with suitable reagents to form the pyrimidine ring.
Amination and Butyric Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: The target compound’s amino-linked butanoic acid contrasts with the dicarbonitrile groups in Merck’s derivatives. The carboxylic acid group enhances solubility in polar solvents, whereas dicarbonitriles improve electron mobility for optoelectronic applications .
Electronic and Physicochemical Properties
- Polarity: The butanoic acid group increases hydrophilicity compared to dicarbonitrile derivatives, which are more lipophilic. This difference impacts their utility: dicarbonitriles excel in solid-state electronics, while the target compound may favor aqueous environments .
- Thermal Stability: Benzofuropyrimidine cores generally exhibit high thermal stability.
Biological Activity
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid (CAS No. 330818-01-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C14H13N3O3
- Molecular Weight : 271.27 g/mol
- Structure : The compound features a benzofuro[3,2-d]pyrimidine core, which is significant for its biological interactions.
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with various molecular targets, influencing pathways critical for cell proliferation and survival.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant antitumor activity. For instance, a related compound showed IC50 values of 5.29 μM against A549 (lung cancer), 3.72 μM against HeLa (cervical cancer), and 9.23 μM against MCF-7 (breast cancer) cell lines . These findings suggest that modifications in the benzofuro[3,2-d]pyrimidine structure can enhance inhibitory potency.
Structure-Activity Relationship (SAR)
The introduction of specific substituents on the benzofuro[3,2-d]pyrimidine scaffold has been shown to improve biological activity. For example, the presence of halogen atoms and modifications in the amine group can significantly alter the compound's binding affinity to target proteins .
Study 1: In Vitro Evaluation
In a study evaluating various benzofuro derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 μM. The study also highlighted that the compound induced apoptosis in cancer cells through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and c-Met kinase. These studies revealed that the compound fits well into the active site of c-Met, suggesting a potential mechanism for its antitumor effects through inhibition of this critical signaling pathway involved in tumor growth and metastasis .
Comparative Efficacy Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 35 | A549 | 5.29 | c-Met inhibition |
| Compound 35 | HeLa | 3.72 | c-Met inhibition |
| Compound 35 | MCF-7 | 9.23 | c-Met inhibition |
| 4-(Benzofuro...) | Various | <10 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
